molecular formula C11H6F4 B12966876 2-Fluoro-6-(trifluoromethyl)naphthalene

2-Fluoro-6-(trifluoromethyl)naphthalene

Cat. No.: B12966876
M. Wt: 214.16 g/mol
InChI Key: LJCAKTXGYWVKQM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F4 It is a derivative of naphthalene, where a fluorine atom and a trifluoromethyl group are substituted at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated naphthalene compound under mild conditions . Another method involves the direct fluorination of naphthalene derivatives using electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their activity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)naphthalene is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H6F4

Molecular Weight

214.16 g/mol

IUPAC Name

2-fluoro-6-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6F4/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H

InChI Key

LJCAKTXGYWVKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(F)(F)F

Origin of Product

United States

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